Tetrazine-Ph-OPSS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

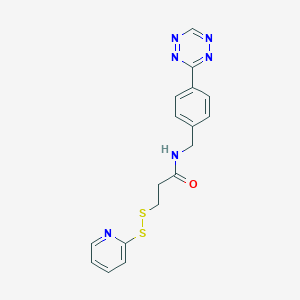

C17H16N6OS2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

3-(pyridin-2-yldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C17H16N6OS2/c24-15(8-10-25-26-16-3-1-2-9-18-16)19-11-13-4-6-14(7-5-13)17-22-20-12-21-23-17/h1-7,9,12H,8,10-11H2,(H,19,24) |

InChI Key |

IXCGIRWOEJYFRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tetrazine-Ph-OPSS: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetrazine-Ph-OPSS, a heterobifunctional crosslinker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). We will delve into its core chemical principles, present quantitative data on its reactivity and stability, provide detailed experimental protocols for its application, and visualize a typical workflow.

Core Principles of this compound

This compound is a linker molecule featuring two distinct reactive moieties, enabling a sequential and controlled bioconjugation approach. Its structure consists of:

-

A Phenyl-Tetrazine Group: The 1,2,4,5-tetrazine ring, substituted with a phenyl group, serves as a highly reactive and specific diene for bioorthogonal "click chemistry". It participates in an inverse electron demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This reaction is exceptionally fast, highly selective, and proceeds efficiently under physiological conditions without the need for a catalyst. The phenyl substituent generally confers greater stability to the tetrazine ring in aqueous environments compared to tetrazines with electron-withdrawing groups[1][2].

-

An Ortho-Pyridyl Disulfide (OPSS) Group: This functional group is designed for selective reaction with free sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins and peptides. The reaction is a thiol-disulfide exchange, where the thiol on the target molecule attacks the disulfide bond of the OPSS group. This results in the formation of a new, cleavable disulfide bond between the linker and the target, and the release of pyridine-2-thione, a byproduct whose absorbance at 343 nm can be used to monitor the reaction's progress.

The strategic combination of these two functionalities allows for a two-step conjugation process. Typically, a payload molecule containing a free thiol is first attached to the linker via the OPSS group. Subsequently, the entire payload-linker construct, now bearing a reactive tetrazine, can be "clicked" onto a biomolecule (like an antibody) that has been pre-functionalized with a TCO group. The disulfide bond introduced by the OPSS moiety is of particular interest in drug delivery, as it is relatively stable in the bloodstream but can be cleaved in the reducing environment of the intracellular space, where concentrations of glutathione are significantly higher[3][4].

Quantitative Data

The efficiency of bioconjugation reactions using this compound is dictated by the kinetics and stability of its reactive components. The following tables summarize key quantitative data for the two core reactions.

Table 1: Reaction Kinetics

| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| IEDDA Cycloaddition | Phenyl-Tetrazine derivative + TCO derivative | ~1,000 - 30,000 | PBS, pH 7.4, 37°C |

| Thiol-Disulfide Exchange | OPSS derivative + Thiol (e.g., Glutathione) | Not explicitly quantified in searches | pH 7-8 for optimal rates |

Note: The rate constant for the IEDDA reaction can vary depending on the specific substitutions on both the tetrazine and TCO rings. The rate of thiol-disulfide exchange is dependent on the pKa of the thiol and steric hindrance around the disulfide bond.

Table 2: Stability of Linker Components

| Component | Medium | Stability Metric |

| Phenyl-Tetrazine | PBS (pH 7.4), 37°C | >75% remaining after 12 hours |

| Fetal Bovine Serum (FBS) | Stable over 10 hours | |

| Pyridyl Disulfide Linker | Human Plasma | Half-life of ~9 days |

| Intracellular Environment (high Glutathione) | Readily cleaved |

Experimental Protocols

This section outlines a general two-step protocol for the conjugation of a thiol-containing payload to an antibody that has been pre-functionalized with a TCO group, using a this compound linker.

Protocol 1: Conjugation of a Thiol-Containing Payload to this compound

Materials:

-

Thiol-containing payload molecule

-

This compound linker

-

Reaction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.2-7.4

-

Organic co-solvent (e.g., DMSO or DMF)

-

Purification system (e.g., HPLC or desalting columns)

Procedure:

-

Payload Preparation: Dissolve the thiol-containing payload in the Reaction Buffer. If the payload has limited aqueous solubility, a minimal amount of an organic co-solvent can be used.

-

Linker Preparation: Dissolve the this compound linker in an organic co-solvent to create a stock solution.

-

Conjugation Reaction:

-

Add the this compound stock solution to the payload solution. A slight molar excess (1.1-1.5 equivalents) of the linker is recommended.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

The progress of the reaction can be monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.

-

-

Purification: Purify the resulting Tetrazine-Ph-Payload conjugate from excess linker and the byproduct using reverse-phase HPLC or a suitable desalting column.

-

Characterization: Confirm the successful conjugation and purity of the product using LC-MS analysis.

Protocol 2: IEDDA Ligation of Tetrazine-Ph-Payload to a TCO-Functionalized Antibody

Materials:

-

TCO-functionalized antibody (prepared separately)

-

Purified Tetrazine-Ph-Payload conjugate from Protocol 1

-

Reaction Buffer: PBS, pH 7.4

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation: Prepare the TCO-functionalized antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.

-

Ligation Reaction:

-

Add the Tetrazine-Ph-Payload conjugate to the TCO-antibody solution. A slight molar excess (1.5-3 equivalents) of the tetrazine conjugate per TCO group on the antibody is a good starting point.

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction can also be performed at 4°C with a longer incubation time.

-

The disappearance of the characteristic pink/red color of the tetrazine can be used as a visual indicator of reaction progression.

-

-

Purification: Purify the final antibody-drug conjugate from any unreacted Tetrazine-Ph-Payload using SEC.

-

Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the two-step bioconjugation workflow using this compound.

Caption: A two-step workflow for creating an Antibody-Drug Conjugate using a this compound linker.

This technical guide provides a foundational understanding of the principles and applications of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrazine-Ph-OPSS: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of Tetrazine-Ph-OPSS, a pivotal heterobifunctional linker in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details the underlying chemical principles and provides structured protocols for its synthesis and use.

Core Principles of this compound

This compound is a sophisticated chemical tool designed for the precise and efficient linkage of biomolecules. It is classified as a cleavable ADC linker, integrating two distinct reactive functionalities onto a central phenyl-tetrazine scaffold[1]. These functionalities enable a two-step conjugation strategy that is central to its utility in creating complex bioconjugates like ADCs.

The core components are:

-

1,2,4,5-Tetrazine: This six-membered aromatic ring containing four nitrogen atoms is the bioorthogonal reactive partner in the exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) cycloaddition[1]. It reacts with high specificity and speed with strained dienophiles, most notably trans-cyclooctene (TCO), making it ideal for applications in living systems[2].

-

Ortho-Pyridyl Disulfide (OPSS): This moiety serves as a thiol-reactive handle. It reacts efficiently with free sulfhydryl groups (thiols) on proteins, such as those from cysteine residues, to form a stable, yet cleavable, disulfide bond. This bond can be broken under the reducing conditions found within a cell, providing a mechanism for controlled payload release.

-

Phenyl (Ph) Group: This aromatic ring acts as a stable spacer connecting the tetrazine and the OPSS group via a methyl bridge.

The strategic combination of a bioorthogonal "click" chemistry group and a thiol-reactive group allows for a modular and controlled approach to building complex molecular architectures, particularly in the pre-targeting strategies for drug delivery.

Chemical Structure and Properties

The definitive chemical structure of this compound is deduced from its nomenclature as 3-(4-((pyridin-2-yldisulfanyl)methyl)phenyl)-1,2,4,5-tetrazine . Quantitative properties, calculated from this structure, are summarized below.

| Property | Value | Notes |

| Molecular Formula | C₁₅H₁₃N₅S₂ | Calculated based on the proposed chemical structure. |

| Molecular Weight | 327.43 g/mol | Calculated based on the proposed chemical structure. |

| Physical Appearance | Likely a pink or red solid | Characteristic of many tetrazine compounds. |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | Based on the properties of similar chemical linkers. Insoluble in water. |

| Storage Conditions | -20°C, under inert atmosphere | Recommended to prevent degradation of the tetrazine ring. |

Experimental Protocols

The following sections provide detailed, proposed methodologies for the synthesis of this compound and its subsequent application in bioconjugation. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Proposed Synthesis of this compound

The synthesis of this unsymmetrical tetrazine linker can be envisioned as a multi-step process, starting from a commercially available benzonitrile derivative.

Protocol:

-

Step 1: Synthesis of 3-(4-(Bromomethyl)phenyl)-1,2,4,5-tetrazine.

-

In an inert atmosphere flask, combine 4-(bromomethyl)benzonitrile, formamidine acetate, hydrazine, and elemental sulfur in a suitable solvent.

-

Stir the reaction at room temperature for 22-24 hours to form the dihydrotetrazine intermediate.

-

Cool the reaction mixture to 0°C and slowly add a solution of sodium nitrite in acetic acid to facilitate the oxidation to the final tetrazine product.

-

Extract the product using an organic solvent (e.g., dichloromethane), wash with brine, dry over sodium sulfate, and purify by column chromatography.

-

-

Step 2: Synthesis of 3-(4-(Mercaptomethyl)phenyl)-1,2,4,5-tetrazine.

-

Dissolve the 3-(4-(bromomethyl)phenyl)-1,2,4,5-tetrazine from Step 1 in a solvent like DMF.

-

Add potassium thioacetate and stir the reaction at room temperature until TLC indicates consumption of the starting material. This forms the thioacetate-protected intermediate.

-

Remove the solvent under reduced pressure.

-

Hydrolyze the thioacetate group by dissolving the intermediate in a methanol/HCl solution and stirring at room temperature.

-

Neutralize the reaction, extract the thiol product, and use it immediately in the next step.

-

-

Step 3: Synthesis of this compound.

-

Dissolve the crude thiol product from Step 2 in a suitable solvent (e.g., methanol with a small amount of DMF).

-

Add a solution of 2,2'-dipyridyl disulfide (Aldrithiol-2) in the same solvent.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, purify the final this compound product by silica gel chromatography. Characterize the final product by NMR and mass spectrometry.

-

Application Protocol: Two-Stage ADC Formation

This protocol outlines the use of this compound to conjugate a TCO-modified drug to an antibody (e.g., IgG).

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

This compound dissolved in DMSO.

-

TCO-modified drug payload (e.g., TCO-MMAE) dissolved in DMSO.

-

Reaction buffers (PBS, pH 7.4) and quenching reagents.

-

Size-exclusion chromatography (SEC) equipment for purification.

Protocol:

Stage 1: Conjugation of this compound to the Antibody

-

Antibody Reduction:

-

To a solution of the antibody (typically 1-10 mg/mL in PBS), add a 5-10 molar excess of TCEP from a freshly prepared stock solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

-

Linker Conjugation:

-

Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS (pH 7.4).

-

To the purified thiol-activated antibody, add a 10-20 molar excess of this compound (from a 10 mM stock in DMSO).

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The OPSS group will react with the antibody's free thiols to form a disulfide bond, releasing pyridine-2-thione as a byproduct.

-

-

Purification:

-

Remove the excess linker and byproducts by purifying the antibody-tetrazine conjugate using size-exclusion chromatography (SEC).

-

Characterize the conjugate to determine the average number of linkers per antibody (Linker-to-Antibody Ratio, LAR) using UV-Vis spectroscopy and/or mass spectrometry.

-

Stage 2: Bioorthogonal Ligation of the Drug Payload

-

Click Reaction:

-

To the purified antibody-tetrazine conjugate, add a 2-5 molar excess of the TCO-modified drug payload (relative to the number of conjugated tetrazine linkers).

-

The iEDDA reaction is extremely fast and is typically complete within 5-30 minutes at room temperature.

-

-

Final Purification:

-

Purify the final ADC product to remove any unreacted drug payload using SEC.

-

Characterize the final ADC for purity, aggregation, and Drug-to-Antibody Ratio (DAR) using SEC, HIC (Hydrophobic Interaction Chromatography), and mass spectrometry.

-

Mechanism of Action in Drug Delivery

The utility of this compound in ADCs lies in its dual-functionality, which enables a pre-targeting approach or a stable linkage with a built-in release mechanism. In a typical ADC application, the disulfide bond formed between the linker and the antibody is designed to be cleaved once the ADC is internalized by a target cancer cell. The intracellular environment has a high concentration of reducing agents like glutathione, which readily cleaves the disulfide bond, releasing the drug payload precisely at the site of action and minimizing off-target toxicity. The tetrazine moiety provides the rapid and efficient bioorthogonal handle to attach the drug in the first place, completing the construct. This combination of stability in circulation and triggered release inside the cell is a hallmark of modern ADC design.

References

An In-Depth Technical Guide to Tetrazine-Ph-OPSS: A Cleavable Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of Tetrazine-Ph-OPSS, a novel linker technology at the forefront of antibody-drug conjugate (ADC) development. This document delves into the core chemical principles, experimental methodologies, and quantitative data that underscore the utility of this linker in creating next-generation targeted therapeutics.

Introduction to this compound

This compound is a chemically cleavable linker designed for use in the synthesis of antibody-drug conjugates.[1][2] It belongs to the class of bioorthogonal chemistry reagents, specifically tailored for click chemistry applications. The linker features a central phenyl-tetrazine core, which provides a highly reactive handle for inverse electron demand Diels-Alder (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (TCO).[1] The key innovation of this linker lies in the incorporation of an ortho-pyridylsulfonyl (OPSS) group, which introduces a cleavable disulfide bond. This disulfide linkage is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, enabling the controlled release of a cytotoxic payload.[3]

The unique architecture of this compound offers a powerful tool for ADC development, allowing for precise and efficient conjugation of potent drugs to antibodies, while ensuring their selective release at the site of action. This targeted drug delivery strategy aims to enhance therapeutic efficacy and minimize off-target toxicity.

Core Principles and Mechanism of Action

The functionality of this compound in ADCs is governed by two primary chemical processes: the bioorthogonal conjugation via the tetrazine moiety and the subsequent cleavage of the disulfide bond within the OPSS group.

Bioorthogonal Conjugation: The Tetrazine-TCO Ligation

The tetrazine component of the linker participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) derivative. This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[4] The reaction forms a stable dihydropyridazine linkage, covalently connecting the tetrazine-containing linker to a TCO-modified molecule, which could be the cytotoxic drug. The high efficiency of this reaction allows for the conjugation of biomolecules even at low concentrations.

Payload Release: Cleavage of the OPSS Linker

The OPSS group contains a disulfide bond that is susceptible to cleavage by reducing agents, such as glutathione (GSH), which is present in significantly higher concentrations inside cells compared to the bloodstream. This differential in reducing potential is exploited for the targeted release of the ADC's payload. Once the ADC has bound to its target antigen on a cancer cell and has been internalized, the intracellular reducing environment triggers the cleavage of the disulfide bond, liberating the cytotoxic drug to exert its therapeutic effect.

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from established methods for creating unsymmetrical, functionalized tetrazines. The synthesis would likely involve a multi-step process, starting with commercially available precursors.

A plausible synthetic route would involve the preparation of a benzonitrile derivative functionalized with the ortho-pyridyl disulfide moiety. This precursor would then be reacted with a source for the remaining tetrazine ring atoms, such as hydrazine, in the presence of a catalyst or through a Pinner-like reaction, followed by oxidation to form the final tetrazine ring. Solid-phase synthesis methodologies have also proven effective for the efficient production of functionalized tetrazines with high purity.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Quantitative Data

The performance of a linker in ADC applications is critically dependent on its physicochemical properties, including reaction kinetics and stability. The following tables summarize representative quantitative data for tetrazine-TCO ligations and the stability of tetrazine compounds, which are crucial for the design and optimization of ADCs utilizing this compound.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

| Tetrazine Substituent | Dienophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Hydrogen-substituted | TCO | up to 30,000 | |

| Methyl-substituted | TCO | ~1000 | |

| Dipyridyl | TCO | 2000 (±400) | |

| General Range | TCO | 1 - 1 x 10⁶ |

Table 2: Stability of Tetrazine Compounds

| Tetrazine Derivative | Condition | Stability | Reference |

| Dimethyltetrazine | Phosphate-buffered saline (PBS) | ~50% hydrolysis in 14 h | |

| Dipyridyl-tetrazine | Phosphate-buffered saline (PBS) | Half-life of 9.6 h | |

| Alkyl- or pyridinyl-substituted | PBS, 37°C | >85% maintained for 10 h | |

| Electron-donating group substituted | General | More stable |

Experimental Protocols

The following are generalized protocols for the key experimental steps involving tetrazine-based linkers in the context of ADC preparation. Specific conditions for this compound may require optimization.

Protocol for Antibody Modification with a Tetrazine Linker

This protocol describes the general procedure for conjugating a tetrazine linker containing an NHS ester to an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS)

-

Tetrazine-linker-NHS ester

-

Anhydrous DMSO

-

Spin desalting columns

Procedure:

-

Prepare Antibody: Ensure the antibody solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

-

Prepare Linker Stock Solution: Immediately before use, dissolve the Tetrazine-linker-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove the excess, unreacted linker using a spin desalting column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.

Protocol for Tetrazine-TCO Ligation

This protocol outlines the general steps for the bioorthogonal reaction between a tetrazine-modified antibody and a TCO-modified payload.

Materials:

-

Tetrazine-modified antibody

-

TCO-modified payload

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Reactant Preparation: Prepare solutions of the tetrazine-modified antibody and the TCO-modified payload in the reaction buffer.

-

Ligation Reaction: Mix the tetrazine-modified antibody and the TCO-modified payload in a 1:1 to 1:1.5 molar ratio.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by observing the disappearance of the characteristic pink color of the tetrazine.

-

Purification (Optional): If necessary, the resulting ADC can be purified from unreacted components using size-exclusion chromatography.

Signaling Pathway and Experimental Workflow in ADC-mediated Cell Killing

The overarching goal of an ADC is to deliver a cytotoxic payload to a cancer cell, leading to its death. The following diagram illustrates the general signaling pathway and experimental workflow.

Caption: General signaling pathway of an ADC utilizing a cleavable linker.

Experimental Workflow for ADC Efficacy Testing:

Caption: A typical experimental workflow for the development and evaluation of an ADC.

Conclusion

This compound represents a significant advancement in the field of ADC linker technology. By combining the rapid and specific reactivity of tetrazine-based bioorthogonal chemistry with a readily cleavable disulfide bond, this linker enables the development of highly selective and potent targeted cancer therapies. The principles and protocols outlined in this guide provide a foundational understanding for researchers and drug developers seeking to leverage this innovative technology in their pursuit of next-generation antibody-drug conjugates.

References

- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. Tetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

The Strategic Role of the o-Pyridyl Disulfide (OPSS) Group in Tetrazine-Ph-OPSS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Tetrazine-Ph-OPSS, represents a sophisticated chemical tool at the forefront of bioconjugation and targeted therapeutic development. Its architecture, comprising a tetrazine moiety for bioorthogonal "click" chemistry and an o-pyridyl disulfide (OPSS) group for thiol-specific reactivity, enables a sequential and controlled approach to the construction of complex biomolecular conjugates, particularly antibody-drug conjugates (ADCs). The phenyl (Ph) group serves as a rigid spacer, influencing the stability and pharmacokinetic profile of the resulting conjugate. This technical guide provides a comprehensive analysis of the distinct role of the OPSS group within the this compound linker, detailing its mechanism of action, applications, and the experimental protocols for its use. Quantitative data from related compounds are presented to offer a comparative framework for reactivity and stability.

Core Principles of this compound Chemistry

This compound is a versatile linker designed for a two-step conjugation strategy. This approach allows for the precise and efficient labeling of biomolecules.

1.1. The Tetrazine Moiety: A Bioorthogonal Handle

The 1,2,4,5-tetrazine ring is the bioorthogonal reactive center of the molecule. It participates in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO).[1][2] This "click chemistry" reaction is characterized by:

-

Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1][3]

-

High Specificity: The reaction is highly selective and does not interfere with native biological functional groups.[2]

-

Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic catalysts.

This initial conjugation step allows for the stable attachment of the linker to a TCO-modified biomolecule.

1.2. The o-Pyridyl Disulfide (OPSS) Group: The Thiol-Reactive and Cleavable Moiety

The o-pyridyl disulfide (OPSS) group is the second key functional component of the linker. Its primary role is to react specifically with free thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins or in thiol-modified payloads.

The reaction proceeds via a thiol-disulfide exchange . This is a nucleophilic substitution reaction where a thiolate anion (R-S⁻) from a biomolecule or drug attacks one of the sulfur atoms of the OPSS group. This results in the formation of a new, stable disulfide bond between the linker and the thiol-containing molecule, and the release of pyridine-2-thione as a byproduct.

Key features of the OPSS-thiol reaction include:

-

Specificity for Thiols: The reaction is highly selective for thiol groups, minimizing off-target reactions.

-

Cleavable Linkage: The newly formed disulfide bond is cleavable under reducing conditions, such as those found within the intracellular environment of a cell (e.g., high concentrations of glutathione). This feature is critical for the release of therapeutic payloads in ADCs.

-

Reaction Monitoring: The release of pyridine-2-thione can be monitored spectrophotometrically at approximately 343 nm, providing a real-time method to track the progress of the conjugation.

1.3. The Phenyl (Ph) Linker: A Rigid Spacer

The phenyl group in this compound acts as a rigid spacer between the tetrazine and OPSS functionalities. The choice of linker is crucial in the design of bioconjugates as it can influence:

-

Stability: A rigid phenyl linker can contribute to the overall stability of the conjugate.

-

Solubility and Aggregation: The hydrophobicity of the phenyl group can impact the solubility of the linker and the final conjugate, potentially influencing aggregation.

-

Pharmacokinetics: The nature of the linker can affect the biodistribution and clearance of an ADC.

-

Spatial Orientation: The rigid structure of the phenyl group helps to maintain a defined distance and orientation between the conjugated biomolecules.

Data Presentation: Reactivity and Stability of Tetrazine Linkers

Table 1: Second-Order Rate Constants (k₂) for Tetrazine-TCO Ligation

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | PBS, pH 7.4 | 37 | 30,000 | |

| 3-phenyl-1,2,4,5-tetrazine | TCO | PBS, pH 7.4 | 37 | ~1,000 | |

| 3-methyl-1,2,4,5-tetrazine | TCO | PBS, pH 7.4 | 37 | ~1,700 | |

| Triazolyl-tetrazine | axial-TCO | PBS, pH 7.4 | 37 | 10,332 |

Note: The reactivity of the tetrazine is influenced by the electronic properties of its substituents. Electron-withdrawing groups generally increase the rate of the IEDDA reaction.

Table 2: Stability of Tetrazine Derivatives in Physiological Buffer

| Tetrazine Derivative | Conditions | Half-life (t₁/₂) | Reference |

| 3-phenyl-6-(p-(methyl-amino)phenyl)-1,2,4,5-tetrazine | PBS, pH 7.4, 37°C | > 14 h | |

| 3-(4-pyridyl)-1,2,4,5-tetrazine | PBS, pH 7.4, 37°C | ~ 9.6 h | |

| Triazolyl-tetrazine | DMEM + 10% FBS, 37°C | > 24 h | |

| 3,6-di-(2-pyridyl)-s-tetrazine | PBS, pH 7.4, 37°C | Degradation observed |

Note: The stability of tetrazines in aqueous media is a critical parameter for in vivo applications. Generally, tetrazines with electron-donating groups exhibit higher stability.

Experimental Protocols

The following are detailed methodologies for the key experiments involving a two-step bioconjugation using a this compound linker. These protocols are based on established procedures for similar bifunctional linkers.

Protocol 1: Two-Step Antibody-Payload Conjugation

This protocol outlines the general workflow for conjugating a thiol-containing payload to an antibody that has been pre-modified with a TCO group, using the this compound linker.

Step 1: Tetrazine-TCO Ligation

-

Materials:

-

TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound dissolved in a compatible organic solvent (e.g., DMSO or DMF).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

-

Procedure:

-

To the TCO-modified antibody solution, add a 5-10 fold molar excess of the this compound solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

The progress of the reaction can be monitored by UV-Vis spectroscopy, following the disappearance of the tetrazine absorbance at ~520 nm.

-

Purify the resulting tetrazine-conjugated antibody using a suitable method such as size-exclusion chromatography (e.g., PD-10 desalting columns) to remove excess linker.

-

Step 2: OPSS-Thiol Conjugation

-

Materials:

-

Purified tetrazine-conjugated antibody from Step 1.

-

Thiol-containing payload (e.g., a cytotoxic drug) dissolved in a suitable solvent.

-

Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5).

-

-

Procedure:

-

Add a 3-5 fold molar excess of the thiol-containing payload to the solution of the tetrazine-conjugated antibody.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

-

Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Purify the final antibody-drug conjugate using a suitable technique such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography to remove unreacted payload and other byproducts.

-

Visualizations

4.1. Signaling Pathways and Experimental Workflows

References

In-Depth Technical Guide to Tetrazine-Ph-OPSS for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, application, and underlying mechanisms of Tetrazine-Ph-OPSS, a heterobifunctional linker pivotal in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its core physicochemical data, detailed experimental protocols for its use in ADC synthesis, and visual representations of the key chemical processes.

Core Concepts of this compound

This compound is a state-of-the-art linker designed for the precise and stable conjugation of therapeutic payloads to antibodies. Its architecture incorporates two key functionalities:

-

Tetrazine Moiety : This group is central to its utility in "click chemistry." It participates in an exceptionally fast and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group. This reaction's high specificity and rapid kinetics allow for efficient and clean conjugation under physiological conditions, minimizing side reactions and preserving the integrity of the antibody.

-

OPSS (Orthopyridyl Disulfide) Group : This disulfide-containing moiety provides a cleavable linkage. The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, such as within the cytoplasm of cancer cells where glutathione concentrations are high. This ensures targeted release of the cytotoxic payload at the site of action, enhancing therapeutic efficacy while minimizing off-target toxicity.

Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 384.48 g/mol | [1] |

| Molecular Formula | C₁₇H₁₇N₅O₂S₂ | [1] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of an antibody-drug conjugate using this compound. Note that optimization for specific antibodies, drugs, and experimental conditions is essential.

Protocol 1: Antibody Modification with a TCO Linker

This protocol describes the introduction of a trans-cyclooctene (TCO) group onto the antibody, preparing it for conjugation with the this compound-drug complex.

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns (e.g., 7K MWCO)

Procedure:

-

Antibody Preparation : Prepare the antibody at a concentration of 1-10 mg/mL in PBS.

-

TCO-NHS Ester Solution : Dissolve the TCO-NHS ester in DMSO to a stock concentration of 10-20 mM immediately before use.

-

Reaction Setup : Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration remains below 10% (v/v) to maintain antibody stability.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification : Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.

-

Characterization : Determine the degree of labeling (DOL) of the TCO-modified antibody using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Preparation of the this compound-Drug Conjugate

This protocol details the conjugation of the this compound linker to a payload containing a reactive amine group.

Materials:

-

Amine-containing cytotoxic drug

-

This compound

-

Suitable organic solvent (e.g., DMSO)

-

Mild base (e.g., diisopropylethylamine, DIPEA)

-

Reversed-phase HPLC system for purification

Procedure:

-

Solution Preparation : Dissolve the amine-containing drug and a slight molar excess of this compound in a suitable organic solvent like DMSO.

-

Reaction Initiation : Add a mild base (e.g., DIPEA) to the reaction mixture to facilitate the reaction.

-

Incubation : Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring : Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.

-

Purification : Purify the this compound-drug conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.

Protocol 3: Final ADC Synthesis via Click Chemistry

This protocol describes the final conjugation of the TCO-modified antibody with the this compound-drug complex.

Materials:

-

TCO-modified antibody (from Protocol 1)

-

Purified this compound-drug conjugate (from Protocol 2)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Reaction Setup : Mix the TCO-modified antibody and the purified this compound-drug complex in PBS at a desired molar ratio (e.g., 1:1.5 antibody to drug-linker).

-

Incubation : Incubate the reaction for 1-4 hours at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification : Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

-

Characterization : Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

References

An In-depth Technical Guide to the Solubility of Tetrazine-Ph-OPSS for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tetrazine-Ph-OPSS, a heterobifunctional linker crucial in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on solubility, experimental protocols, and relevant workflows.

Core Concepts in Tetrazine Solubility

The solubility of tetrazine derivatives, including this compound, is a critical parameter influencing their application in bioconjugation, particularly in aqueous environments required for biological experiments. Generally, the solubility of these compounds is dictated by the nature of the substituents on the tetrazine ring. For instance, 3,6-diaryl tetrazines tend to exhibit lower aqueous solubility compared to derivatives with methyl or hydrogen substituents. In many instances, organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are required to achieve sufficient concentrations for stock solutions and subsequent reactions.

Quantitative Solubility Data

| Compound/Derivative Class | Solvent(s) | Reported Solubility/Observation |

| 3,6-diphenyl tetrazine | Water | Not soluble to any measurable amount[1] |

| A specific 3,6-diaryl tetrazine (Compound 12) | Water | Not soluble above 0.2 mM[1] |

| A water-soluble tetrazine derivative (Compound 6) | Water | Readily dissolves at concentrations above 500 mM[1] |

| Dimethyltetrazine | Phosphate-Buffered Saline (PBS) | Hydrolyzes approximately 50% within 14 hours[2] |

| Dipyridyl-tetrazine | Phosphate-Buffered Saline (PBS) | Half-life of 9.6 hours[2] |

| Alkyl- or pyridinyl-substituted tetrazines | Phosphate-Buffered Saline (PBS) | Relatively stable, with over 85% remaining after 10 hours at 37°C |

| Tetrazine-SS-NHS | Dimethyl sulfoxide (DMSO) | A stock solution of 10 mM can be prepared |

Experimental Protocols

Protocol for Determining Aqueous Stability and Solubility of Tetrazine Derivatives

This protocol provides a general framework for assessing the stability of tetrazine compounds in aqueous buffers, which is a critical factor for their use in bioconjugation. The disappearance of the characteristic pink/red color of the tetrazine can be monitored spectrophotometrically to determine its stability over time.

1. Reagent Preparation:

- Prepare a stock solution of the tetrazine derivative (e.g., 1-10 mM in anhydrous DMSO).

- Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

2. Sample Preparation:

- Dilute the tetrazine stock solution in the aqueous buffer to the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) to minimize its effect on the measurement.

3. Spectrophotometric Measurement:

- Incubate the sample solution at a controlled temperature (e.g., 25°C or 37°C).

- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of the solution at the characteristic wavelength for the tetrazine chromophore (typically between 510-540 nm).

- A decrease in absorbance over time indicates degradation of the tetrazine.

4. Data Analysis:

- Plot the absorbance or the percentage of remaining tetrazine as a function of time.

- The half-life (t₁/₂) of the tetrazine derivative in the aqueous buffer can be determined by fitting the data to an appropriate decay model (e.g., first-order decay).

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Tetrazine Linker

This compound and similar linkers are instrumental in the synthesis of ADCs through bioorthogonal click chemistry. The workflow involves the functionalization of an antibody and a drug, followed by their conjugation via the tetrazine linker.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway and Mechanism of Action in ADCs

The efficacy of an ADC relies on its ability to selectively target cancer cells, internalize, and release its cytotoxic payload. The signaling pathway for a typical ADC constructed with a cleavable linker like one containing a disulfide bond (as is common for OPSS moieties) is depicted below.

Caption: Mechanism of action for an ADC with a cleavable linker.

This guide provides a foundational understanding of the solubility and application of this compound and related compounds. For specific applications, it is recommended to empirically determine the solubility and stability under the precise experimental conditions to be employed.

References

Methodological & Application

Application Notes and Protocols for Tetrazine-Ph-OPSS Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in complex biological environments.[1][2] This powerful ligation strategy is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts.[3][4] The Tetrazine-Ph-OPSS linker is a heterobifunctional reagent designed to leverage this chemistry for the precise construction of bioconjugates, such as antibody-drug conjugates (ADCs).[5]

This molecule incorporates two key reactive moieties:

-

A tetrazine group for bioorthogonal reaction with a trans-cyclooctene (TCO) modified molecule.

-

An ortho-pyridyl disulfide (OPSS) group for covalent reaction with free thiol groups, such as those found in cysteine residues of proteins.

This dual functionality allows for a versatile, two-step conjugation strategy, enabling the site-specific linkage of two different molecules.

Reaction Mechanism and Workflow

The general workflow for utilizing a this compound linker involves two primary steps:

-

Thiol-Disulfide Exchange: The OPSS group of the linker reacts with a free thiol on a biomolecule (e.g., a protein's cysteine residue) to form a stable disulfide bond. This reaction releases pyridine-2-thione.

-

Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition: The tetrazine moiety of the now protein-linker conjugate reacts with a TCO-modified molecule in a [4+2] cycloaddition. This reaction is extremely rapid and results in a stable covalent linkage, releasing nitrogen gas as the sole byproduct.

Below is a diagram illustrating the overall experimental workflow.

Caption: Experimental workflow for this compound bioconjugation.

Quantitative Data

The efficiency of tetrazine-based bioconjugations is highly dependent on the specific tetrazine and dienophile pairing, as well as reaction conditions. The table below summarizes typical kinetic data and reaction parameters for iEDDA reactions relevant to this protocol.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | 2000 | 9:1 Methanol:Water | 25 | |

| Tetrazine derivative + TCO-PEG₄ | ~10³ - 10⁶ | Dulbecco's Phosphate Buffered Saline (DPBS) | 37 | , |

| Tetrazine + TCO | >1000 | Aqueous solutions | 20-37 | |

| Thiol + Pyridyl Disulfide | Not applicable (fast exchange) | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | 25 |

Experimental Protocols

Protocol 1: Labeling a Thiol-Containing Protein with this compound

This protocol describes the first step of the conjugation: attaching the tetrazine linker to a protein via a disulfide bond.

Materials:

-

Thiol-containing protein (e.g., antibody with reduced cysteines) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

This compound linker.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification.

Procedure:

-

Protein Preparation: If the protein's disulfide bonds need to be reduced to generate free thiols, treat the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

-

Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Reaction Setup:

-

Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

-

Add a 5-20 molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Gently mix the reaction solution.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

-

Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the reaction buffer.

-

Characterization: Determine the degree of labeling (DOL) of the tetrazine-protein conjugate using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the tetrazine chromophore.

Protocol 2: iEDDA Ligation of Tetrazine-Labeled Protein with a TCO-Modified Molecule

This protocol outlines the second step: the bioorthogonal "click" reaction.

Materials:

-

Tetrazine-labeled protein (from Protocol 1).

-

TCO-modified molecule (e.g., a drug, fluorescent dye, or biotin).

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Reagent Preparation:

-

Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO or water) to prepare a stock solution.

-

Ensure the tetrazine-labeled protein is in the desired reaction buffer at a known concentration.

-

-

Reaction Setup:

-

Add a 1.5 to 3-fold molar excess of the TCO-modified molecule to the solution of the tetrazine-labeled protein.

-

The reaction is typically rapid, often reaching completion within 5-30 minutes at room temperature.

-

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

-

Purification: If necessary, purify the final bioconjugate to remove any unreacted TCO-molecule using size-exclusion chromatography (SEC) or dialysis.

-

Analysis: Analyze the final conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation and purity. A mobility shift in SDS-PAGE can provide a quick confirmation of conjugation.

Disclaimer: These protocols provide a general guideline. Researchers should optimize reaction conditions, including stoichiometry, temperature, and incubation times, for their specific application and molecules.

References

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Unique Properties and Click Capacity of the Tetrazine Group Enable Tetrazine Allyl Acetate to Serve as a Versatile Bis-Thiol Bioconjugation and Functionalization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazine-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

Application Notes and Protocols for Tetrazine-Ph-OPSS in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-Ph-OPSS is a heterobifunctional linker that serves as a powerful tool in the development of targeted drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs). This linker leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, for precise and efficient conjugation. The this compound linker incorporates three key functional components:

-

Tetrazine Moiety: This group participates in an exceptionally fast and selective "click" reaction with a trans-cyclooctene (TCO) tagged molecule. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a catalyst.

-

Phenyl (Ph) Group: The phenyl group provides steric hindrance and electronic stability to the tetrazine ring, enhancing its stability in biological media.

-

o-Pyridyl Disulfide (OPSS) Group: This functionality reacts with free thiol (sulfhydryl) groups, such as those on cysteine residues of antibodies or other proteins, to form a cleavable disulfide bond. This disulfide linkage is relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment where the concentration of glutathione (GSH) is significantly higher.

This unique combination of features enables a versatile and controlled approach to drug conjugation and targeted release, making this compound a valuable asset in the design of next-generation therapeutic agents.

Applications in Targeted Drug Delivery

The primary application of this compound lies in the construction of ADCs for targeted cancer therapy. The workflow typically involves a two-step process:

-

Antibody Modification: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen is first modified with a TCO group.

-

Drug-Linker Conjugation and ADC Formation: The this compound linker is conjugated to a potent cytotoxic drug. The resulting drug-linker construct is then reacted with the TCO-modified antibody via the rapid iEDDA click reaction to form the final ADC.

This pre-targeting approach allows for the precise control over the drug-to-antibody ratio (DAR) and results in a more homogenous ADC product. Once administered, the ADC circulates in the bloodstream, and upon reaching the tumor site, it binds to the target antigen on cancer cells. The ADC-antigen complex is then internalized, and the high intracellular concentration of glutathione cleaves the disulfide bond in the linker, releasing the cytotoxic payload directly inside the cancer cell, leading to its destruction while minimizing systemic toxicity.

Beyond ADCs, this compound can be employed in the development of other targeted delivery systems, such as:

-

Nanoparticle-based drug delivery: Functionalizing nanoparticles with TCO allows for the subsequent attachment of tetrazine-linker-drug conjugates for targeted delivery to specific tissues or cells.

-

Prodrug activation: The tetrazine-TCO reaction can be used as a trigger to activate a prodrug at a specific site, offering spatiotemporal control over drug release.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing tetrazine-based linkers in targeted drug delivery.

| Parameter | Value | Drug/System | Cell Line/Model | Reference |

| Drug-to-Antibody Ratio (DAR) | 4 | MMAE conjugated to CC49 diabody | N/A | |

| >1.9 | MMAE conjugated to Trastuzumab | N/A | ||

| 8 | Tetrazine groups per antibody | N/A | ||

| In Vitro Cytotoxicity (EC50/IC50) | 35 pM | MMAE released from tc-ADC | OVCAR-3 | |

| 185 pM | MMAE released from tc-ADC | LS174T | ||

| 0.67 nM | MMAE-Tetrazine prodrug | Human colorectal cancer cells | ||

| 55 ± 10 pM | Trastuzumab-MMAE ADC | SK-BR-3 (HER2 high) | ||

| 96 nM | Doxorubicin prodrug | A549 | ||

| Drug Release | 90% in 1 hour | MMAE from tc-ADC in PBS | In vitro | |

| 80% at 20 hours | MMAE from tc-ADC in serum | In vitro | ||

| 93% | MMAE from Tz-ADC with TCO | In vitro | ||

| Tumor Uptake (%ID/g) | 21.2 ± 5.6 | ¹¹¹In-labeled tetrazine-TCO-trastuzumab | SKOV-3 tumor-bearing mice | |

| 7.45 ± 1.46 | ¹⁷⁷Lu-tetrazine (with clearing agent) | LS174T-bearing mice |

Note: The data presented is from various studies using different tetrazine-based linkers and may not be directly representative of this compound but provides a general indication of the performance of this class of linkers.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol outlines the general procedure for conjugating a cytotoxic drug to an antibody using a TCO-tetrazine click chemistry approach with a cleavable disulfide linker.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

This compound

-

Amine-containing cytotoxic drug

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba Spin Desalting Columns)

-

Glutathione (GSH)

-

Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Part A: Preparation of TCO-Modified Antibody

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

TCO-NHS Ester Stock Solution:

-

Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

-

-

Antibody-TCO Conjugation:

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess TCO-NHS ester and quenching buffer using a desalting column equilibrated with PBS, pH 7.4.

-

Determine the concentration and degree of labeling of the TCO-modified antibody using UV-Vis spectrophotometry.

-

Part B: Preparation of Drug-Tetrazine Conjugate

-

Reaction Setup:

-

Dissolve the amine-containing cytotoxic drug and a slight molar excess of this compound in DMSO.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Purify the drug-tetrazine conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).

-

Part C: ADC Formation via Click Chemistry

-

Reaction Setup:

-

Mix the purified TCO-modified antibody and the drug-tetrazine conjugate in PBS at a desired molar ratio (e.g., 1:1.5 antibody:drug-linker).

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification:

-

Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted drug-linker.

-

-

Characterization:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

-

Protocol 2: In Vitro Glutathione-Mediated Drug Release

This protocol assesses the release of the cytotoxic drug from the ADC in a reducing environment mimicking the intracellular space.

-

Reagent Preparation:

-

Prepare a stock solution of the purified ADC in PBS.

-

Prepare a fresh stock solution of glutathione (GSH) in PBS and adjust the pH to 7.4.

-

-

Reaction Setup:

-

Incubate the ADC (e.g., at 1 mg/mL) with a physiological concentration of GSH (e.g., 5 mM) in PBS at 37°C.

-

Include a control sample of the ADC incubated in PBS without GSH.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from the reaction mixture.

-

-

Sample Analysis:

-

Analyze the aliquots by reversed-phase HPLC or LC-MS to quantify the amount of released drug.

-

-

Data Analysis:

-

Plot the percentage of drug release over time to determine the release kinetics.

-

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC in killing cancer cells that express the target antigen.

-

Cell Seeding:

-

Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug in cell culture medium.

-

Treat the cells with the different concentrations and include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Assessment:

-

Assess cell viability using a standard method such as the MTT or XTT assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 or EC50 values using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Caption: Workflow for the two-step synthesis of an ADC using this compound.

Caption: Mechanism of action of a disulfide-linked ADC at the cellular level.

Caption: The inverse-electron-demand Diels-Alder (iEDDA) click reaction.

Application Notes and Protocols for Tetrazine-Ph-OPSS Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Tetrazine-Ph-OPSS linkers to antibodies. This technology is pivotal for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), and for various bio-sensing and imaging applications. The protocols outlined below leverage the robust and highly specific inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" between tetrazine and a trans-cyclooctene (TCO) moiety.

Introduction to this compound Chemistry

The this compound linker is a heterobifunctional reagent designed for the site-specific modification of antibodies. It comprises three key components:

-

Tetrazine: A highly reactive diene that participates in rapid and specific iEDDA cycloaddition reactions with strained dienophiles like TCO.[1] This bioorthogonal reaction is exceptionally fast and occurs under mild, physiological conditions without interfering with native biological processes.[2]

-

Phenyl (Ph) group: Often incorporated as a stable spacer to which the tetrazine and the reactive group are attached.

-

Ortho-pyridyl disulfide (OPSS): A thiol-reactive group that enables covalent attachment to cysteine residues on an antibody. This is typically achieved by reducing the antibody's native interchain disulfide bonds to generate free thiol groups, which then react with the OPSS group via a disulfide exchange reaction.

This conjugation strategy allows for the precise attachment of a tetrazine "handle" to an antibody. The tetrazine-modified antibody can then be efficiently reacted with any TCO-containing molecule, such as a cytotoxic drug, a fluorescent probe, or an imaging agent. The cleavable nature of the disulfide bond within the linker can also be exploited for controlled payload release in a reducing intracellular environment.[2]

Quantitative Data Summary

The efficiency and kinetics of tetrazine-based conjugations are critical for successful bioconjugate development. The following table summarizes key quantitative data gathered from various studies.

| Parameter | Value | Significance | Reference(s) |

| Reaction Kinetics (k₂) | 72 - >50,000 M⁻¹s⁻¹ | The inverse-electron demand Diels-Alder reaction between tetrazine and TCO is exceptionally fast, enabling efficient conjugation at low concentrations. | |

| TCO Stability (Half-life) | ~5.5 days in vivo | The TCO moiety exhibits good stability in biological systems, ensuring it remains reactive for conjugation. | |

| Tetrazine Stability | Varies (some stable >14h in PBS) | The stability of the tetrazine linker is crucial for in vivo applications; some derivatives show excellent stability under physiological conditions. | |

| Conjugation Efficiency | Up to 62% for antibody-TCO reaction | High conjugation efficiencies can be achieved, though optimization for specific antibodies and linkers is necessary. |

Experimental Protocols

Protocol 1: Antibody Reduction and Thiol Quantification

This protocol describes the partial reduction of antibody disulfide bonds to generate free thiol groups necessary for conjugation with the this compound linker.

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Ellman's Reagent (DTNB)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS.

-

Reduction: Add a 10-fold molar excess of TCEP solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

-

Purification: Remove excess TCEP using a spin desalting column equilibrated with PBS.

-

Thiol Quantification (Optional but Recommended): Determine the number of free thiol groups per antibody using Ellman's reagent according to the manufacturer's protocol. This will help in optimizing the linker-to-antibody molar ratio in the subsequent conjugation step.

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol details the reaction of the thiol-reactive this compound linker with the reduced antibody.

Materials:

-

Reduced antibody from Protocol 1

-

This compound linker dissolved in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM

-

PBS, pH 7.4

Procedure:

-

Reaction Setup: Add a 5 to 20-fold molar excess of the this compound linker solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the resulting antibody-tetrazine conjugate from unreacted linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.

Protocol 3: Characterization of the Antibody-Tetrazine Conjugate

This protocol outlines methods to characterize the final conjugate to determine the degree of labeling (DOL) and confirm its integrity.

Methods:

-

UV-Vis Spectrophotometry: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the specific wavelength for the tetrazine moiety (typically around 520-540 nm). The ratio of these absorbances, corrected for the extinction coefficients of the antibody and the tetrazine, allows for the calculation of the average number of tetrazine molecules per antibody.

-

Mass Spectrometry (LC-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the exact number of linker molecules attached to the antibody.

-

Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC can be used to assess the homogeneity of the conjugate and to separate species with different numbers of attached linkers.

-

SDS-PAGE: Running the conjugate under reducing and non-reducing conditions can confirm the covalent attachment of the linker and assess the integrity of the antibody.

Protocol 4: Bioorthogonal Reaction with a TCO-Containing Molecule

This protocol describes the final "click" reaction between the antibody-tetrazine conjugate and a TCO-modified payload.

Materials:

-

Purified antibody-tetrazine conjugate

-

TCO-modified molecule (e.g., drug, fluorophore)

-

PBS, pH 7.4

Procedure:

-

Reaction Setup: Mix the antibody-tetrazine conjugate and the TCO-modified molecule in PBS at a desired molar ratio (e.g., 1:1.5 antibody:TCO-molecule).

-

Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine color.

-

Purification: Purify the final antibody-drug conjugate (ADC) or labeled antibody using size-exclusion chromatography to remove any unreacted TCO-molecule.

Visualizations

Caption: Workflow for this compound antibody conjugation and subsequent bioorthogonal ligation.

Caption: Chemical reaction pathway for this compound conjugation and iEDDA ligation.

References

Application Note and Protocol: Preparation of Tetrazine-Ph-OPSS Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazine-Ph-OPSS is a heterobifunctional linker molecule integral to the field of bioconjugation and antibody-drug conjugate (ADC) development. This compound features a tetrazine moiety for rapid and specific bioorthogonal ligation with trans-cyclooctene (TCO) and other strained alkenes via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. Additionally, the o-pyridyldisulfide (OPSS) group provides a reactive handle for covalent attachment to thiol groups, such as those on cysteine residues in proteins and antibodies. This dual functionality allows for the precise and efficient construction of complex biomolecular conjugates.

The iEDDA reaction between tetrazine and TCO is known for its exceptionally fast kinetics and high specificity, enabling conjugation at low concentrations under physiological conditions. The disulfide bond within the OPSS group is cleavable under reducing conditions, a feature that can be exploited for the controlled release of conjugated payloads within the intracellular environment.

Proper preparation of a stock solution is a critical first step to ensure the reactivity and stability of this compound for successful conjugation experiments. This document provides a detailed protocol for the preparation, handling, and storage of a this compound stock solution.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of a typical Tetrazine-Ph compound. Users should refer to the manufacturer's certificate of analysis for lot-specific data.

| Property | Value | Source |

| Molecular Weight | Refer to Certificate of Analysis | N/A |

| Appearance | Red solid | [1] |

| Solubility | Soluble in DMSO, DMF | [1][2] |

| Storage (Solid) | -20°C, desiccated | [1][3] |

| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment:

-

This compound (solid)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.

-

Weighing: Carefully weigh out the desired amount of this compound powder in a microcentrifuge tube using an analytical balance.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution from a compound with a molecular weight of 400 g/mol , you would dissolve 0.4 mg of this compound in 100 µL of anhydrous DMSO.

-

Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

Diagrams

Caption: Workflow for Preparing this compound Stock Solution.

References

Application Notes and Protocols for Tetrazine-Ph-OPSS in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioorthogonal chemistry has transformed our ability to study biological processes in their native environment. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for live cell imaging and targeted therapies.[1][2]

Tetrazine-Ph-OPSS is a heterobifunctional linker designed for the targeted labeling of biomolecules. It features a tetrazine moiety for bioorthogonal ligation and a pyridyl disulfide (OPSS) group, which reacts specifically with free thiols (sulfhydryl groups). The phenyl (Ph) group provides a stable scaffold for the molecule. This reagent is particularly useful for conjugating tetrazines to proteins, antibodies, or other thiol-containing molecules, which can then be used to visualize TCO-labeled targets in living cells.

These application notes provide a comprehensive overview of the use of this compound in live cell imaging, including detailed protocols for conjugation and cell labeling.

Core Reaction Mechanism

The utility of this compound is based on a two-step process:

-

Thiol-Disulfide Exchange: The pyridyl disulfide group of this compound reacts with a free thiol on a molecule of interest (e.g., a cysteine residue on an antibody) to form a stable disulfide bond, thereby attaching the tetrazine moiety to the target molecule.

-

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The tetrazine-labeled molecule is then introduced to a biological system containing a TCO-labeled component. The tetrazine and TCO undergo a rapid and specific cycloaddition reaction, forming a stable covalent bond and enabling the visualization of the TCO-labeled target.[1][2] This reaction is often fluorogenic, meaning that the fluorescence of the tetrazine-conjugated fluorophore is significantly enhanced upon reaction with TCO, which is highly advantageous for reducing background signal in imaging applications.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical workflow and a typical experimental procedure for live cell imaging using this compound.

Caption: Chemical workflow for labeling a thiol-containing molecule with this compound and subsequent live cell imaging.

Caption: General experimental workflow for live cell imaging using a this compound conjugate.

Data Presentation

The success of live cell imaging experiments using tetrazine-TCO ligation is highly dependent on the reaction kinetics. The following table summarizes the second-order rate constants for various tetrazine-TCO pairs, demonstrating the rapid nature of this bioorthogonal reaction.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |

| H-phenyl-Tetrazine | TCO | >39,000 | Dulbecco's Phosphate Buffered Saline (DPBS) at 37°C | [3] |

| Pyrimidyl-phenyl-Tetrazine | TCO | >50,000 | DPBS at 37°C | |

| Bis(pyridyl)-Tetrazine | TCO | >73,000 | DPBS at 37°C | |

| General Tetrazine | TCO | 800 - 30,000 | Aqueous media |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Antibody)